molecular formula C24H21FN6O3S B2855390 N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897619-83-9

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide

Cat. No. B2855390
CAS RN: 897619-83-9
M. Wt: 492.53
InChI Key: DKOLQKFVYLFVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C24H21FN6O3S and its molecular weight is 492.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

The [1,2,4]triazolo[4,3-b]pyridazin scaffold has been extensively studied for its anticancer properties. Compounds with this core structure have been shown to exhibit cytotoxic activities against various cancer cell lines. For instance, derivatives have demonstrated potent IC50 values against MDA-MB-231 and MCF-7 cells, indicating their potential as therapeutic agents in cancer treatment .

Antimicrobial and Antifungal Agents

This compound’s derivatives have shown significant promise as antimicrobial and antifungal agents. They have been tested against a range of pathogens, including E. coli, P. aeruginosa, and S. aureus for their antibacterial properties, as well as C. albicans for antifungal activity. The results suggest that these compounds could serve as the basis for developing new antibiotics and antifungals .

Anti-inflammatory Properties

The anti-inflammatory potential of [1,2,4]triazolo[4,3-b]pyridazin derivatives is another area of interest. These compounds have been compared with commercial anti-inflammatory drugs and have shown high activity, which could lead to the development of new anti-inflammatory medications .

Enzyme Inhibition

Enzyme inhibitors are crucial in the treatment of various diseases. The compound’s derivatives have been identified as potent inhibitors of several enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, and aromatase. This suggests their utility in designing drugs for conditions where enzyme inhibition is beneficial .

Antioxidant Effects

Antioxidants play a vital role in protecting the body from oxidative stress. Derivatives of this compound have been explored for their antioxidant capabilities, which could be harnessed in pharmaceutical formulations to combat oxidative damage .

Antiviral Applications

The [1,2,4]triazolo[4,3-b]pyridazin core is also being investigated for its antiviral properties. Given the ongoing need for effective antiviral drugs, these derivatives could contribute to the arsenal of treatments against viral infections .

properties

IUPAC Name

N-[2-[6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN6O3S/c1-15(32)16-4-8-19(9-5-16)27-22(33)14-35-23-11-10-20-28-29-21(31(20)30-23)12-13-26-24(34)17-2-6-18(25)7-3-17/h2-11H,12-14H2,1H3,(H,26,34)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOLQKFVYLFVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide

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